N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that integrates benzofuran and benzo[c][1,2,5]thiadiazole moieties
Mechanism of Action
Target of Action
Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects . The compound’s interaction with its targets likely results in changes that inhibit cell growth, particularly in cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with various biochemical pathways due to their broad range of biological activities .
Result of Action
Some substituted benzofurans have been shown to have dramatic anticancer activities, suggesting that this compound may also exhibit similar effects .
Action Environment
The compound’s photophysical properties suggest potential use in photovoltaics or as fluorescent sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps. One common method includes the electrophilic cyclization of 4,7-bis((2-methoxyphenyl)ethynyl)benzo[c][1,2,5]thiadiazole with diaryl diselenides using trichloroisocyanuric acid to generate electrophilic arylselanyl species . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzofuran and benzo[c][1,2,5]thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biomolecules like DNA and proteins.
Medicine: Explored for its therapeutic potential, including anticancer and antimicrobial activities.
Industry: Utilized in the development of fluorescent sensors and photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
4,7-bis(3-(arylselanyl)benzofuran-2-yl)benzo[c][1,2,5]thiadiazoles: These compounds share similar structural features and are synthesized using related methods.
Benzo[c][1,2,5]thiadiazole derivatives: These include various derivatives with different substituents that exhibit diverse biological activities.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its specific combination of benzofuran and benzo[c][1,2,5]thiadiazole moieties, which confer unique photophysical and chemical properties
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-17(21,15-9-11-5-2-3-7-13(11)24-15)10-18-26(22,23)14-8-4-6-12-16(14)20-25-19-12/h2-9,18,21H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBHMZCTFRHFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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